2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride
Description
2-Amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride is a synthetic acetamide derivative characterized by a 2-aminoacetamide backbone linked to a 2-(morpholin-4-yl)ethyl group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-amino-N-(2-morpholin-4-ylethyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.2ClH/c9-7-8(12)10-1-2-11-3-5-13-6-4-11;;/h1-7,9H2,(H,10,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPYAPQRXPCUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 4-(2-aminoethyl)morpholine have been used in the synthesis of deoxyribonucleic acid (dna) targeting fluorescent probes, suggesting potential interactions with DNA or related cellular components.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of fluorescent probes for monitoring ph changes in living cells, indicating potential interactions with cellular pH regulation mechanisms.
Biological Activity
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride, also known by its CAS number 1197719-96-2, is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a morpholine moiety, which is often associated with various biological interactions, particularly in the context of sigma receptors.
- Chemical Formula : C₈H₁₉Cl₂N₃O₂
- Molecular Weight : 260.16 g/mol
- IUPAC Name : 2-amino-N-(2-morpholin-4-ylethyl)acetamide; dihydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are implicated in various neurobiological processes and are considered potential targets for therapeutic intervention in conditions such as pain, neurodegenerative diseases, and cancer.
Sigma Receptor Interaction
Research indicates that compounds with similar structures exhibit selective binding affinities for sigma receptors. For instance, a related compound demonstrated a high affinity for the σ1 receptor (Ki = 42 nM), being 36 times more selective for σ1 than σ2 receptors . This selectivity suggests that derivatives of 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide may also exhibit similar properties.
In Vitro Studies
In vitro studies have shown that compounds targeting sigma receptors can modulate pain pathways. For example, the administration of a related morpholine derivative resulted in significant antinociceptive effects in formalin-induced pain models . This suggests that this compound may possess analgesic properties.
Table 1: Summary of Biological Activities
| Activity Type | Compound | Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| Sigma Receptor | Related Compound | 42 nM | σ1 > σ2 | |
| Antinociceptive | Related Compound | N/A | N/A |
Case Studies and Research Findings
Several studies have explored the broader implications of sigma receptor modulation in disease contexts:
- Alzheimer's Disease : The role of sigma receptors in neurodegenerative diseases like Alzheimer's has been highlighted. Sigma receptor ligands have been shown to influence amyloid beta peptide aggregation and neuroinflammation, which are critical in Alzheimer's pathology .
- Cancer Research : Sigma receptor antagonists have been investigated for their potential anti-cancer properties. Compounds that interact with sigma receptors can induce apoptosis in cancer cells, suggesting a therapeutic avenue for cancer treatment .
- Anti-inflammatory Effects : Recent research has also indicated that morpholine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators .
Scientific Research Applications
Pharmacological Potential
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride has been investigated for its interactions with sigma receptors, particularly σ1 receptors. Studies have shown that it exhibits high affinity for σ1 receptors (Ki = 42 nM), making it a candidate for further exploration in pain management and neuropharmacology .
Case Study:
A study highlighted the antinociceptive effects of this compound in formalin-induced pain models, demonstrating its potential as an analgesic agent .
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. This versatility is crucial in drug discovery processes where structure-activity relationships (SAR) are explored.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide | Structure | Different pharmacological profiles due to ring structure |
| N-[2-(morpholin-4-yl)ethyl]acetamide | Structure | Lacks amino group; may affect solubility |
| 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]acetamide | Structure | Altered interaction dynamics with biological targets |
This table illustrates the diversity within this chemical class and highlights the specific characteristics of this compound.
Neuropharmacology
Recent research has focused on the compound's role as a selective histamine H3 receptor inverse agonist, which may have implications for treating sleep disorders such as narcolepsy. The compound's ability to modulate neurotransmitter systems positions it as a significant player in neuropharmacological research .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine in the morpholine ring and the primary amine in the acetamide side chain participate in nucleophilic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 60°C | N-alkylated morpholine derivatives |
| Acylation | Acetyl chloride, pyridine, 0–25°C | Acetylated acetamide products |
| Sulfonation | Sulfonyl chlorides, base, RT | Sulfonamide-linked compounds |
The morpholine nitrogen demonstrates moderate nucleophilicity, favoring reactions with electrophiles under mild conditions.
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Reagents : 6M HCl, reflux (110°C, 12 hrs)
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Product : 2-amino-N-[2-(morpholin-4-yl)ethyl]acetic acid hydrochloride.
Basic Hydrolysis
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Reagents : 2M NaOH, 80°C, 8 hrs
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Product : Free amine and sodium acetate.
Oxidation
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Target : Morpholine ring
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Reagents : KMnO₄/H₂SO₄ (acidic conditions)
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Product : Oxidized morpholine ring with ketone formation.
Reduction
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Target : Amide group
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Reagents : LiAlH₄ in dry THF, 0°C → RT
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Product : Reduced to secondary amine (2-amino-N-[2-(morpholin-4-yl)ethyl]ethylamine).
Nucleophilic Attack at Morpholine Nitrogen
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Mechanism : The lone pair on the morpholine nitrogen attacks electrophilic centers (e.g., alkyl halides), forming quaternary ammonium intermediates.
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Kinetics : Second-order dependence on nucleophile and electrophile concentrations.
Acid-Catalyzed Hydrolysis
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Pathway : Protonation of the amide oxygen increases electrophilicity, facilitating water attack.
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Rate : Accelerated by electron-withdrawing groups on the acetamide.
Stability Under Reaction Conditions
The compound remains stable in:
-
pH 4–9 (aqueous solutions, 25°C)
-
Polar aprotic solvents (DMF, DMSO) at ≤100°C
Decomposition occurs under strong oxidizing agents or prolonged UV exposure .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Structural Variations and Functional Implications
Backbone Modifications: The 2-amino group in the target compound distinguishes it from halogenated analogs (e.g., chloro substituents in ). Y207-0202 () replaces the amino group with a fluorophenyl ring, introducing lipophilicity and electronic effects (e.g., electron-withdrawing fluorine), which may alter binding affinity .
Morpholine Positioning: The morpholin-4-yl ethyl chain in the target compound and Y207-0202 provides a flexible linker, improving solubility.
Salt Forms: The dihydrochloride salt of the target compound enhances water solubility compared to the free base or mono-hydrochloride analogs (e.g., ), making it more suitable for intravenous formulations.
Preparation Methods
Amide Bond Formation
- A key intermediate is prepared by reacting a protected amino compound (e.g., benzyl carbamate-protected amine) with a suitable acetamide derivative using a coupling reagent in the presence of a base. This step forms an intermediate amide compound.
- The coupling reagent facilitates the formation of the amide bond by activating the carboxyl group of the acetamide precursor.
- Typical bases used include triethylamine or other organic bases to neutralize acid byproducts and drive the reaction forward.
Deprotection via Hydrogenolysis
- The intermediate amide with the protecting group is subjected to hydrogenolysis using hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
- This step removes the CBZ protecting group, liberating the free amine necessary for further functionalization or salt formation.
Salt Formation: Dihydrochloride Preparation
- The free amine compound is then reacted with hydrochloric acid, often in methanol or ethyl acetate solvents, to form the dihydrochloride salt.
- Conditions vary but typically involve stirring the amine with 2M HCl in methanol at room temperature for 12 hours or bubbling HCl gas through an ethyl acetate solution at 18–35.5 °C.
- The resulting dihydrochloride salt precipitates out or can be isolated by concentration and filtration.
- This salt form improves the compound's solubility and stability for pharmaceutical or research applications.
Representative Experimental Data
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Amide bond formation | Reaction of protected amine with acetamide derivative using coupling reagent and base (e.g., triethylamine) | Variable, typically moderate to good | Intermediate formation with CBZ protection |
| Hydrogenolysis | Hydrogen gas, palladium catalyst, room temperature | High | Removal of CBZ protecting group to yield free amine |
| Salt formation (dihydrochloride) | 2M HCl in methanol, 20 °C, 12 h | Quantitative (100%) | Concentration under reduced pressure yields pure dihydrochloride salt |
| Alternative salt formation | HCl gas in ethyl acetate, 18–35.5 °C, stirring and cooling | 66% | Filtration and drying yield solid salt |
Solubility and Physicochemical Properties Relevant to Preparation
The dihydrochloride salt exhibits very good solubility in aqueous media (approx. 10–15 mg/mL), facilitating isolation and purification steps post-synthesis. The compound has a molecular weight of approximately 192.57 g/mol and a polar surface area conducive to good bioavailability and handling in pharmaceutical contexts.
Summary of Key Points
- The preparation of 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride relies on well-established amide coupling and deprotection techniques.
- Protecting groups such as CBZ are critical for selective reactions.
- Hydrogenolysis efficiently removes protecting groups without compromising the amide bond.
- Conversion to the dihydrochloride salt enhances solubility and stability.
- Reaction yields vary depending on conditions but can reach quantitative under optimized salt formation steps.
This synthesis approach is supported by patent literature describing analogous aminoacetamide derivatives and their salt forms, which provide detailed procedural insights and reaction conditions. The physicochemical data further guide the choice of solvents and conditions to optimize yield and purity.
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Morpholine-ethyl coupling | Na₂CO₃, CH₂Cl₂, RT, 12h | 58 | >95% | |
| Acetamide formation | Acetyl chloride (1.5 eq), 0°C→RT | 72 | 98% | |
| Salt formation | HCl (gas), EtOH | 85 | 99% |
Q. Table 2. Biological Activity Comparison with Structural Analogs
| Compound | Target (IC₅₀, nM) | Selectivity (vs. Off-Targets) | Reference |
|---|---|---|---|
| Parent compound | EGFR: 120 ± 15 | 10-fold over HER2 | |
| Fluorobenzoyl analog | m-TOR: 85 ± 10 | 5-fold over PI3K | |
| Chlorophenyl derivative | VAP-1: 200 ± 25 | No CYP3A4 inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
